N-(3-Chlorobenzyl)-4-(3-phenylpropoxy)aniline
Overview
Description
N-(3-Chlorobenzyl)-4-(3-phenylpropoxy)aniline is a useful research compound. Its molecular formula is C22H22ClNO and its molecular weight is 351.9 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antifungal Activities : N-(2-hydroxy-5-chlorobenzyl)-anilines, a class of compounds closely related to N-(3-Chlorobenzyl)-4-(3-phenylpropoxy)aniline, have been tested for in vitro antibacterial and antifungal activities. These compounds were found to possess a high degree of activity in this field (Reisner & Borick, 1955).
Synthesis and Characterization : Studies have been conducted on the synthesis and characterization of similar aniline derivatives. For instance, research on the synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline, and formaldehyde helps in understanding the reaction paths and products related to aniline derivatives (Zhang et al., 2015).
Materials Science and Organic Synthesis : In the field of materials science, aniline derivatives have been used in the design and synthesis of novel dendrimers, incorporating elements like 4-(n-octyloxy)aniline as a peripheral unit. These compounds have been explored for their mesogenic properties and potential applications in organic materials (Morar et al., 2018).
Spectroscopic Investigations : Spectroscopic studies have been conducted on similar aniline compounds to understand their molecular structure, IR, NMR spectra, and HOMO-LUMO analysis. These studies are crucial in the field of chemistry for understanding the electronic properties of these compounds (Efil & Bekdemir, 2014).
Nonlinear Optical Properties : Research has also been conducted on the growth, optical, dielectric, and third-order nonlinearity of aniline derivatives like 4-methyl N-(4-chlorobenzylidene)aniline. These studies are significant for understanding the suitability of such compounds for photonic applications (Ramnivasmirtha et al., 2020).
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-4-(3-phenylpropoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO/c23-20-10-4-8-19(16-20)17-24-21-11-13-22(14-12-21)25-15-5-9-18-6-2-1-3-7-18/h1-4,6-8,10-14,16,24H,5,9,15,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRNIZUUIVSTJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC2=CC=C(C=C2)NCC3=CC(=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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